![molecular formula C20H23NO4S B2812265 Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 346720-82-9](/img/structure/B2812265.png)
Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO4S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
One study involved the synthesis of lignan conjugates via cyclopropanation, resulting in compounds that exhibited significant antimicrobial and antioxidant activities. The compounds demonstrated excellent antibacterial and antifungal properties, with particular derivatives showing remarkable activity against specific strains. The antioxidant potential of some compounds was also profound, indicating their utility in pharmaceutical applications beyond antimicrobial action (Raghavendra et al., 2016).
Anticancer Potential
Another significant area of application is in the development of anticancer agents. Research into novel thiophene and benzothiophene derivatives designed and synthesized for their anti-proliferative activity revealed that certain derivatives were highly active against multiple tumor cell lines. This includes breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and a normal fibroblast human cell line, showcasing the potential of these compounds as selective anticancer agents (Mohareb et al., 2016).
Novel Drug Discovery and Molecular Interaction Studies
The synthesis of various derivatives and their pharmacological evaluation has opened new pathways for drug discovery and development. For instance, derivatives with pronounced anti-proliferative activity and high tumor cell selectivity have been identified, offering insights into tumor-specific drug design. The unique tumor selectivity of these compounds, unaffected by differential uptake or efflux by tumor cells, suggests a novel mechanism of action, potentially through specific intracellular targeting (Thomas et al., 2017).
Chemical Synthesis and Reactivity Studies
The chemical synthesis and reactivity of these compounds have also been extensively studied, providing valuable information on their structural and functional properties. This includes investigations into the synthesis of quinazolinones from related derivatives, highlighting the versatility of these compounds in chemical reactions and their potential as intermediates in the synthesis of pharmacologically active molecules (Dean & Papadopoulos, 1982).
properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-4-25-20(23)17-15-10-5-12(2)11-16(15)26-19(17)21-18(22)13-6-8-14(24-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNRHWYEVNMDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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